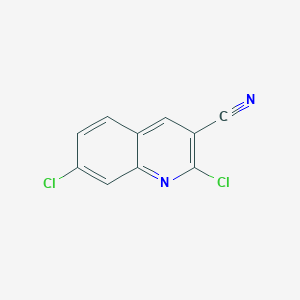

2,7-Dichloroquinoline-3-carbonitrile

Vue d'ensemble

Description

2,7-Dichloroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H4Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloroquinoline-3-carbonitrile typically involves the reaction of 2,7-dichloroquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline-3-carbonitrile derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Aminoquinoline or thioquinoline derivatives.

Oxidation: Quinoline-3-carbonitrile derivatives.

Reduction: Dihydroquinoline derivatives.

Applications De Recherche Scientifique

Synthesis of 2,7-Dichloroquinoline-3-carbonitrile

The synthesis of this compound typically involves the transformation of 2,7-dichloroquinoline-3-carbaldehyde using phosphorus oxychloride (POCl₃) and sodium azide (NaN₃). This process yields the nitrile derivative with a reported efficiency of approximately 64% . The reaction mechanism can be summarized as follows:

- Starting Material : 2,7-Dichloroquinoline-3-carbaldehyde.

- Reagents : Sodium azide and phosphorus oxychloride.

- Reaction Conditions : Typically conducted under reflux conditions.

- Yield : Approximately 64% .

Biological Activities

This compound exhibits various biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:

- Staphylococcus aureus : Inhibition zone of 11.00 ± 0.03 mm.

- Escherichia coli : Compounds derived from this structure showed inhibition zones ranging from 11.00 ± 0.04 mm to 12.00 ± 0.00 mm .

- Pseudomonas aeruginosa : Similar activity was noted with inhibition zones comparable to standard antibiotics like amoxicillin .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Studies indicate that compounds related to this compound can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Some synthesized compounds exhibited IC₅₀ values ranging from 1.4 to 46 μM against resistant strains of the parasite .

Anticancer Potential

The quinoline scaffold has been extensively studied for anticancer applications. Compounds derived from this compound have shown promise in preclinical studies targeting various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation in tumor cells .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Inhibition Zone/IC₅₀ Value |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | 11.00 ± 0.03 mm |

| Antimicrobial | Escherichia coli | Up to 12.00 ± 0.00 mm | |

| Antimicrobial | Pseudomonas aeruginosa | Comparable to amoxicillin | |

| Antimalarial | Plasmodium falciparum | IC₅₀ = 1.4 - 46 μM | |

| Anticancer | Various cancer cell lines | Variable (specific studies needed) |

Mécanisme D'action

The mechanism of action of 2,7-Dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In medicinal applications, it may interact with cellular pathways to exert its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloroquinoline-3-carbonitrile

- 4,6-Dichloroquinoline

- 3-Chloromethyl-2,7-dichloroquinoline

Uniqueness

2,7-Dichloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other dichloroquinoline derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized molecules for research and industrial applications .

Activité Biologique

2,7-Dichloroquinoline-3-carbonitrile (DCQC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, antibacterial, antioxidant, and potential anticancer properties of DCQC, supported by data from various studies.

Synthesis of this compound

DCQC is synthesized through a series of reactions involving chloroquinoline derivatives. The synthesis typically involves the Vilsmeier-Haack reaction followed by nucleophilic substitution. For instance, the transformation of 2,7-dichloroquinoline-3-carbaldehyde into DCQC is achieved using phosphorus oxychloride (POCl3) and sodium azide (NaN3), which converts the aldehyde group into a nitrile .

Antibacterial Activity

DCQC has been evaluated for its antibacterial properties against several bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | Amoxicillin (18 ± 0.00) |

| Escherichia coli | 11.00 ± 0.04 | Amoxicillin (18 ± 0.00) |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | Amoxicillin (18 ± 0.00) |

| Streptococcus pyogenes | 11.00 ± 0.02 | Amoxicillin (18 ± 0.00) |

The compound exhibited comparable efficacy to standard antibiotics like amoxicillin, suggesting its potential as a therapeutic agent against bacterial infections .

Antioxidant Activity

The antioxidant properties of DCQC were assessed using the DPPH radical scavenging assay, revealing promising results:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound (DCQC) | 2.17 |

| Ascorbic Acid | 2.41 |

DCQC demonstrated strong radical scavenging activity, indicating its potential utility in preventing oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of DCQC with key biological targets such as topoisomerase IIβ and E. coli DNA gyrase B:

| Target | Binding Energy (kcal/mol) |

|---|---|

| E. coli DNA gyrase B | -6.4 |

| Topoisomerase IIβ | -6.9 to -7.3 |

These studies suggest that DCQC binds effectively to these targets, which are crucial for bacterial replication and cancer cell proliferation .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study evaluating various chloroquinoline analogs, DCQC was found to be effective against multiple strains of bacteria with inhibition zones comparable to established antibiotics .

- Antioxidant Potential : Another research highlighted that DCQC not only acts as an antibacterial agent but also exhibits significant antioxidant activity, making it a dual-action compound .

- In Silico Studies : The SwissADME software predicted that DCQC satisfies Lipinski’s rule of five, indicating good drug-like properties with zero violations concerning toxicity predictions .

Propriétés

IUPAC Name |

2,7-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAGPCPEZKPTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565460 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158583-91-6 | |

| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,7-Dichloroquinoline-3-carbonitrile exhibit its antibacterial activity? What do we know about its interactions with potential targets?

A1: While the exact mechanism of action of this compound is not fully elucidated in the study, in silico molecular docking studies were performed to investigate its potential interactions with bacterial targets. The compound showed good binding affinity to E. coli DNA gyrase B (-6.6 kcal/mol) []. DNA gyrase is an essential enzyme for bacterial DNA replication and is a known target for quinolone antibacterial drugs. This suggests that this compound might exert its antibacterial effect by inhibiting DNA gyrase, ultimately interfering with bacterial DNA replication. Further experimental validation is needed to confirm this hypothesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.